Home > Products > Screening Compounds P147281 > 4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline
4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline - 1216128-43-6

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline

Catalog Number: EVT-2839050
CAS Number: 1216128-43-6
Molecular Formula: C16H20N4
Molecular Weight: 268.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

    Compound Description: SAR216471 is a potent, reversible antagonist of the P2Y12 receptor. Developed as a potential alternative to clopidogrel, it exhibits strong antiplatelet and antithrombotic activity in vivo [].

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 is an S1P2 antagonist [].

    Compound Description: This compound served as a versatile starting material for synthesizing various heterocyclic systems, some demonstrating potential biological activities [].

4-Phenyl-6-aryl-2-[3-(4-arylpiperazin-1-yl)propyl]pyridazin-3-ones

    Compound Description: This series of compounds, structurally similar to trazodone, exhibited potent analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the potency of acetaminophen and noramidopyrine [].

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    Compound Description: These two series of compounds demonstrated notable antimicrobial activity against Escherichia coli, Bacillus cereus, and Candida albicans [].

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

    Compound Description: The crystal structure of this compound was reported, providing insights into its molecular geometry and intermolecular interactions [].

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

    Compound Description: This class of compounds exhibited good to moderate antimicrobial activity against various microorganisms [].

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea

    Compound Description: This compound is an antitumor agent [].

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a selective inhibitor of the receptor tyrosine kinase c-Met, initially showing promise in cancer treatment but later discontinued due to cardiotoxicity concerns attributed to its broad phosphodiesterase family inhibition [].

    Relevance: This compound shares a [, , ]triazolo[4,3-b]pyridazine core structure with 4-(6-(azepan-1-yl)pyridazin-3-yl)aniline, highlighting the importance of this scaffold in medicinal chemistry. While the target compound features an azepan-1-yl group on the pyridazine ring, PF-04254644 has a 1-methyl-1H-pyrazol-4-yl substituent at the same position, emphasizing the potential for diverse biological activities by modifying this site.

6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant)

    Compound Description: Irdabisant is a potent and selective histamine H3 receptor inverse agonist [].

    Compound Description: This class of compounds exhibited positive inotropic activity in animal models, potentially acting as non-steroidal cardiotonics [].

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

    Compound Description: MK-0974 is a potent, orally active calcitonin gene-related peptide (CGRP) receptor antagonist [, ].

6-[(4-Imidazol-1-yl)-phenyl]-4-phenyl 4,5-dihydro-2H-pyridazin-3-one

    Compound Description: This pyridazinone derivative inhibited PAF-acether-induced blood platelet aggregation in vitro and ex vivo, suggesting potential as a blood platelet aggregation inhibitor [].

3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)quinazolin-4(3H)-ones

    Compound Description: This series of compounds demonstrated promising antimicrobial and antitubercular activities [].

3-(1-{3-[5-(1-methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride

    Compound Description: Polymorphic forms and a preparation method for this compound were patented due to its potential for inhibiting kinase signal transduction, particularly tyrosine kinases [].

6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones

    Compound Description: These compounds were synthesized using a concise route involving cycloaddition and condensation reactions, highlighting their potential pharmacological relevance [].

Ethyl 1-[6-(dimethyl­amino)pyridazin-3-yl]-5-methyl-1H-pyrazole-4-carboxyl­ate

    Compound Description: This compound has a reported crystal structure, revealing insights into its molecular geometry and intermolecular interactions [].

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

    Compound Description: BOS172722 is a potent monopolar spindle 1 (MPS1) kinase inhibitor that progressed to Phase 1 clinical trials as a potential anticancer therapy [].

N-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives

    Compound Description: These pyrazole-based imino compounds were synthesized and found to exhibit moderate to good antibacterial activity [].

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, specifically targeting both wild-type MET and several clinically relevant mutants. The compound showed efficacy in preclinical models and was investigated as a potential therapeutic for MET-dependent cancers [].

2,6-Di(thiophen-2-yl)aniline and 2,2’-(thiophen-2,5-diyl)dianiline copolymers

    Compound Description: These copolymers were synthesized by incorporating aniline units or blocks with 2,6-di(thiophen-2-yl)aniline and 2,2’-(thiophen-2,5-diyl)dianiline monomers, leading to enhanced solubility and improved photovoltaic efficiency compared to their respective homopolymers [].

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

    Compound Description: The crystal structures of these two compounds, both containing a dihydropyridazinone core, were determined, revealing their molecular geometries and intermolecular interactions [].

    Compound Description: This compound is a potent and selective histamine H3 receptor antagonist [].

    Compound Description: This series of compounds exhibited notable antioxidant activity as demonstrated by the DPPH assay [].

2-{4-(t-Amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives

    Compound Description: These benzothiazole derivatives demonstrated significant antibacterial and antifungal activity [].

    Compound Description: These compounds were efficiently synthesized using a three-step reaction sequence involving N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclization reactions [].

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: Apixaban is a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa [].

Substituted derivatives of 4-(4-piperidin-4-yl-piperazin-1-yl)-azepan

    Compound Description: This class of compounds acts as neurokinin antagonists, demonstrating potential for treating conditions involving neurokinin signaling pathways [].

6-Imino-4-(methylthio)-2-(pyridin-3-yl)-6H-1,3-thiazine-5-carbonitrile

    Compound Description: This compound and its 4-substituted derivatives, synthesized from thionicotinamide and bis(methylthio)methylene malononitrile, showed potent antioxidant activity [].

1-[(Pyrazol-3-yl)methyl]pyridazin-6-ones

    Compound Description: This class of compounds was synthesized from ethyl 4-(4,5-dichloro-6-oxopyridazin-1-yl)-3-oxobutanoate [].

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates

    Compound Description: This class of compounds, along with related dipeptides, was efficiently synthesized in a one-pot reaction starting from amino acid esters and azides [].

6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one

    Compound Description: Researchers attempted to synthesize this compound through a single-pot reaction from a related pyridazinone derivative [].

    Compound Description: AZD6703 is a clinical-stage p38α MAP kinase inhibitor developed for treating inflammatory diseases [].

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carb oxylic acid

    Compound Description: This fluorinated quinoline derivative exhibits broad-spectrum antibacterial activity, surpassing the activity of nalidixic acid, pipemidic acid, and piromidic acid [].

References

Properties

CAS Number

1216128-43-6

Product Name

4-(6-(Azepan-1-yl)pyridazin-3-yl)aniline

IUPAC Name

4-[6-(azepan-1-yl)pyridazin-3-yl]aniline

Molecular Formula

C16H20N4

Molecular Weight

268.364

InChI

InChI=1S/C16H20N4/c17-14-7-5-13(6-8-14)15-9-10-16(19-18-15)20-11-3-1-2-4-12-20/h5-10H,1-4,11-12,17H2

InChI Key

YJEPZUZSSHISME-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.